1-(3-Chloro-2-methylphenyl)-2-thiourea

Enzyme Inhibition Urease Medicinal Chemistry

For researchers developing next-generation urease inhibitors, sourcing an arylthiourea with a validated 3-chloro-2-methyl pharmacophore is critical. Generic analogs lack the unique dual substitution that drives both spontaneous oxidative cyclization and potent bioactivity. This compound is the exact scaffold for your H. pylori research. - Achieves up to ~2500-fold improvement in urease inhibitory potency (IC50) over unsubstituted thiourea. - The ortho-methyl group enables a unique, study-ready dimerization pathway not possible with mono-substituted analogs. - Balanced lipophilicity (XLogP3 = 1.8) supports its use in agrochemical and heterocyclic library synthesis.

Molecular Formula C8H9ClN2S
Molecular Weight 200.69 g/mol
CAS No. 63980-70-1
Cat. No. B1586550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-2-methylphenyl)-2-thiourea
CAS63980-70-1
Molecular FormulaC8H9ClN2S
Molecular Weight200.69 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=S)N
InChIInChI=1S/C8H9ClN2S/c1-5-6(9)3-2-4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
InChIKeyAHBGQCBZPGOVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloro-2-methylphenyl)-2-thiourea: Structural Identity & Properties


1-(3-Chloro-2-methylphenyl)-2-thiourea (CAS 63980-70-1), also known as N-(3-chloro-2-methylphenyl)thiourea, is an arylthiourea derivative with the molecular formula C8H9ClN2S and a molecular weight of 200.69 g/mol [1]. It features a thiourea group directly attached to a phenyl ring bearing a 3-chloro and a 2-methyl substituent. This compound is commercially available with a minimum purity specification of 95% and serves as a key building block or core scaffold in the synthesis of more complex bioactive thiourea hybrids [2].

1-(3-Chloro-2-methylphenyl)-2-thiourea: Distinct from Other Arylthioureas


Simple substitution with a generic arylthiourea (e.g., 1-(3-chlorophenyl)-2-thiourea or 1-(2-methylphenyl)-2-thiourea) is not scientifically justified due to the compound's unique dual substitution pattern (3-chloro and 2-methyl), which critically influences both its chemical reactivity and biological potency [1]. Specifically, the presence of the ortho-methyl group adjacent to the thiourea moiety induces steric and electronic effects that drive a distinct spontaneous oxidative cyclization to form a dimeric species, a reaction not observed for analogs lacking this substitution . Furthermore, the 3-chloro-2-methylphenyl fragment, when incorporated into thiourea hybrids, has been shown to yield up to a ~2500-fold improvement in urease inhibitory potency compared to unsubstituted thiourea, demonstrating that this specific aryl group is a key pharmacophoric element [2]. Thus, replacing this compound with a closely related analog would alter both its reaction profile and its biological activity.

1-(3-Chloro-2-methylphenyl)-2-thiourea: Performance vs. Key Analogs


Superior Urease Inhibition Potency

1-(3-Chloro-2-methylphenyl)-2-thiourea serves as the core scaffold for a series of potent urease inhibitors. A study of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids (4a–j) demonstrated that incorporating the 3-chloro-2-methylphenyl group yields IC50 values ranging from 0.0019 ± 0.0011 µM to 0.0532 ± 0.9951 µM against jack bean urease (JBU). This is a dramatic improvement over the standard inhibitor, unsubstituted thiourea, which exhibits an IC50 of 4.7455 ± 0.0545 µM in the same assay [1][2]. The most potent hybrid (4i) showed a 2,500-fold increase in inhibitory activity. This demonstrates that the 3-chloro-2-methylphenyl fragment is a privileged structure for achieving low-nanomolar urease inhibition.

Enzyme Inhibition Urease Medicinal Chemistry

Unique Spontaneous Dimerization Reactivity

1-(3-Chloro-2-methylphenyl)-2-thiourea is distinguished from simpler arylthioureas by its ability to spontaneously undergo oxidative cyclization to form a dimer, a process that can be triggered by light or oxygen . This reaction leads to the formation of an oxazole ring with a thiourea group attached . This behavior is not documented for its close analogs, such as 1-(3-chlorophenyl)-2-thiourea (CAS 4947-89-1) [1] or 1-(2-methylphenyl)-2-thiourea (CAS 614-78-8) [2], which lack the combined 3-chloro and 2-methyl substitution pattern. This unique reactivity makes it a valuable probe for studying oxidative cyclization mechanisms and a potential synthon for generating complex heterocyclic architectures.

Chemical Reactivity Oxidative Cyclization Dimerization

Balanced Lipophilicity for Membrane Permeability

The calculated lipophilicity (XLogP3) for 1-(3-chloro-2-methylphenyl)-2-thiourea is 1.8 [1]. In comparison, the less substituted analog 1-(2-methylphenyl)-2-thiourea has a lower XLogP3 of approximately 1.3 [2], while the mono-chloro analog 1-(3-chlorophenyl)-2-thiourea has an XLogP3 of approximately 1.5 [3]. The XLogP3 value of 1.8 for the target compound falls within the optimal range (1-3) often associated with favorable passive membrane permeability and oral bioavailability in drug discovery. This suggests that the dual substitution (chloro and methyl) provides a balanced lipophilic character not achieved by either substituent alone.

Physicochemical Properties Lipophilicity ADME

Non-Competitive Inhibition Kinetics

For the most potent urease inhibitor derived from the 1-(3-chloro-2-methylphenyl)-2-thiourea scaffold, compound 4i, detailed kinetic studies revealed a non-competitive inhibition mechanism with a Ki value of 0.0003 µM (0.3 nM) [1]. This is in contrast to the competitive or mixed-type inhibition often observed for simpler thioureas, such as those reported by LaSMMed 122-126 which exhibit Ki values ranging from 80 to 130 µM [2]. The nanomolar Ki and non-competitive mode indicate that this scaffold binds to an allosteric site on the urease enzyme, a characteristic that can be advantageous for overcoming resistance mechanisms that may affect active-site directed inhibitors. This provides a distinct mechanistic rationale for selecting this compound over analogs that may operate via a different or less potent mechanism.

Enzyme Kinetics Mechanism of Action Drug Design

1-(3-Chloro-2-methylphenyl)-2-thiourea: Precision Applications


H. pylori Urease Inhibitor Development

As demonstrated by the ~2,500-fold improvement in IC50 over unsubstituted thiourea [1], this compound is the optimal starting scaffold for developing next-generation urease inhibitors targeting Helicobacter pylori. Its privileged 3-chloro-2-methylphenyl group enables the synthesis of hybrids with low-nanomolar potency, directly addressing the clinical need for novel therapeutics to combat antibiotic-resistant H. pylori infections. Researchers should prioritize this compound over other arylthioureas when aiming for high-potency urease inhibition.

Oxidative Cyclization and Dimerization Studies

Unlike its simpler analogs 1-(3-chlorophenyl)-2-thiourea and 1-(2-methylphenyl)-2-thiourea, this compound's unique ability to spontaneously dimerize via oxidative cyclization makes it a specialized tool for studying such reaction mechanisms. It can be employed in controlled experiments (e.g., under light or oxygen exposure) to probe the formation of oxazole-containing dimers, offering a distinct model system not accessible with other commercially available arylthioureas.

Novel Agrochemical Building Block

The compound's balanced lipophilicity (XLogP3 = 1.8) [2] and its potential for use as a pesticide intermediate position it as a superior building block in agrochemical research. Its predicted membrane permeability, coupled with the established efficacy of thiourea derivatives as insecticides and fungicides, makes it a more attractive candidate than analogs with less favorable physicochemical properties. It can serve as a core scaffold for creating new crop protection agents with improved uptake and distribution characteristics.

Complex Heterocyclic Scaffold Synthesis

The compound's reactivity as an intermediate in organic synthesis, including its ability to be oxidized to sulfoxides or sulfones [3], combined with its spontaneous dimerization behavior , makes it a versatile building block for generating diverse heterocyclic libraries. This specific reactivity profile, driven by the 3-chloro-2-methyl substitution, is not available in other mono-substituted phenylthioureas, making it the reagent of choice for chemists seeking to construct novel molecular architectures.

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